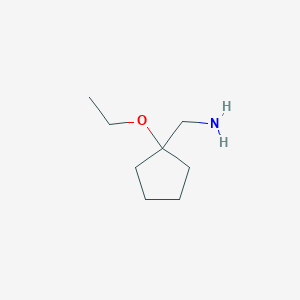
(1-Ethoxycyclopentyl)methanamine
Übersicht
Beschreibung
Molecular Structure Analysis
“(1-Ethoxycyclopentyl)methanamine” contains a total of 35 bonds, including 14 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Amines like “(1-Ethoxycyclopentyl)methanamine” have properties that depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The design and synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from compounds structurally related to (1-Ethoxycyclopentyl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These compounds are evaluated against pathogenic strains, indicating their potential use in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Analytical and Chiral Applications in HPLC
Ethoxynonafluorobutane, a novel, environmentally friendly fluorinated solvent, has been utilized to replace n-hexane in normal-phase high-performance liquid chromatography (HPLC) applications. This demonstrates the use of ethoxy-based solvents in analytical chemistry, especially for the separation of various compounds, including drugs and their metabolites. It also highlights unique selectivity in chiral HPLC applications, beneficial for pharmaceutical research (KaganMichael, 2001).
Anticholinesterase Activity
Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been synthesized and assessed for their anticholinesterase action. These compounds prove to be potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating their potential for treating diseases like Alzheimer's where cholinesterase inhibitors are beneficial (Luo et al., 2005).
Antitumor Activity
Functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, have been synthesized and their in vitro antitumor activity investigated. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating the potential for drug discovery and cancer treatment research (Károlyi et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-ethoxycyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-8(7-9)5-3-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFROLEGFGDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethoxycyclopentyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



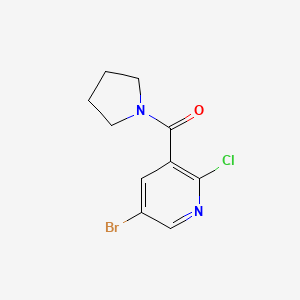
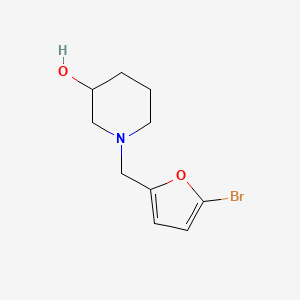

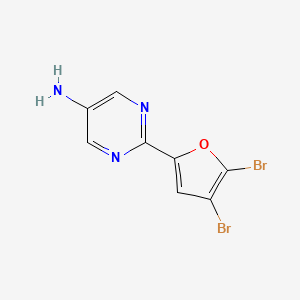
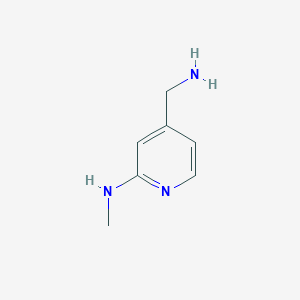
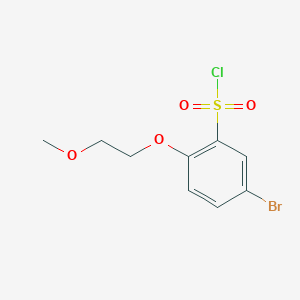

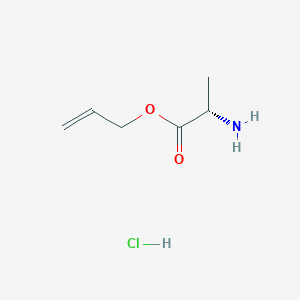
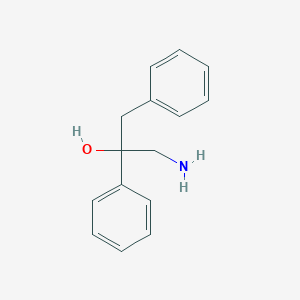


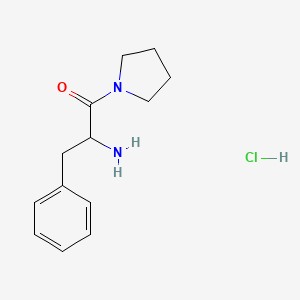
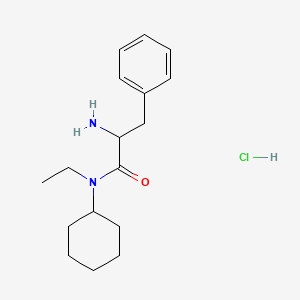
![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)